

# Application Notes: HPLC-Based Assay for Quinosol Detection in Plant Tissues

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## Compound of Interest

Compound Name: **Quinosol**

Cat. No.: **B7768000**

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## Introduction

**Quinosol** (8-hydroxyquinoline sulfate) is a widely used fungicide and bactericide in agriculture to control various plant diseases.<sup>[1]</sup> Its efficacy relies on the active component, 8-hydroxyquinoline, which acts as a potent chelating agent, disrupting essential metal-dependent enzymatic processes in pathogens.<sup>[2][3][4][5]</sup> Monitoring the uptake, translocation, and residual levels of **Quinosol** in plant tissues is crucial for ensuring crop protection, evaluating food safety, and for research into its mode of action. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the quantification of 8-hydroxyquinoline in complex plant matrices.<sup>[6][7][8]</sup> This document provides a detailed protocol for the extraction and HPLC analysis of **Quinosol** from plant tissues.

## Principle of the Method

This method involves the extraction of **Quinosol** from homogenized plant tissue using an acidified solvent, followed by a clean-up step to remove interfering matrix components. The quantification of 8-hydroxyquinoline is then performed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase, providing a reliable and reproducible assay.

## Materials and Reagents

- **Quinosol** (8-hydroxyquinoline sulfate) analytical standard

- HPLC grade acetonitrile
- HPLC grade methanol
- Formic acid (or Phosphoric acid)
- Deionized water (18.2 MΩ·cm)
- 0.45 µm syringe filters
- Plant tissue samples (e.g., leaves, stems, roots)
- Mortar and pestle or a laboratory homogenizer
- Centrifuge and centrifuge tubes
- Ultrasonic bath

## Instrumentation

- HPLC system equipped with a UV-Vis detector
- C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Data acquisition and processing software

## Experimental Protocols

### Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of **Quinosol** analytical standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C in the dark.
- Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock standard solution with the mobile phase. These solutions are used to construct the calibration curve.

### Sample Preparation: Extraction from Plant Tissues

This protocol utilizes an ultrasound-assisted extraction (UAE) method, which is efficient for extracting analytes from solid matrices.

- Homogenization: Weigh approximately 2 g of fresh plant tissue. To facilitate extraction, freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.
- Extraction: Transfer the powdered plant tissue to a 50 mL centrifuge tube. Add 20 mL of extraction solvent (Methanol with 0.1% formic acid).
- Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet the solid plant material.
- Filtration: Carefully decant the supernatant and filter it through a 0.45  $\mu$ m syringe filter into an HPLC vial.
- Dilution (if necessary): Depending on the expected concentration of **Quinosol**, the extract may need to be diluted with the mobile phase to fall within the linear range of the calibration curve.

## HPLC Analysis

- Chromatographic Conditions: Set up the HPLC system with the parameters outlined in the table below.
- System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject 20  $\mu$ L of the prepared standard solutions and sample extracts into the HPLC system.
- Data Acquisition: Record the chromatograms and the peak areas for 8-hydroxyquinoline.

Table 1: HPLC Chromatographic Conditions

Parameter	Value
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (with 0.1% Phosphoric Acid) (30:70, v/v) <sup>[8]</sup>
Flow Rate	1.0 mL/min
Detection Wavelength	240 nm <sup>[6]</sup>
Injection Volume	20 µL
Column Temperature	30°C
Run Time	10 minutes

## Quantification

- Calibration Curve: Plot a calibration curve of the peak area versus the concentration of the working standard solutions.
- Linear Regression: Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ).
- Sample Concentration: Calculate the concentration of 8-hydroxyquinoline in the plant extracts using the calibration curve equation. The final concentration in the plant tissue should be calculated considering the initial weight of the plant tissue and any dilution factors.

## Data Presentation

### Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

Parameter	Result	Acceptance Criteria
Linearity ( $R^2$ )	> 0.999	$R^2 > 0.995$
Linear Range	0.1 - 20 $\mu\text{g}/\text{mL}$	-
Limit of Detection (LOD)	0.05 $\mu\text{g}/\text{mL}$	-
Limit of Quantification (LOQ)	0.1 $\mu\text{g}/\text{mL}$	-
Accuracy (Recovery %)	92 - 105%	80 - 110%
Precision (RSD %)	< 5%	< 15%

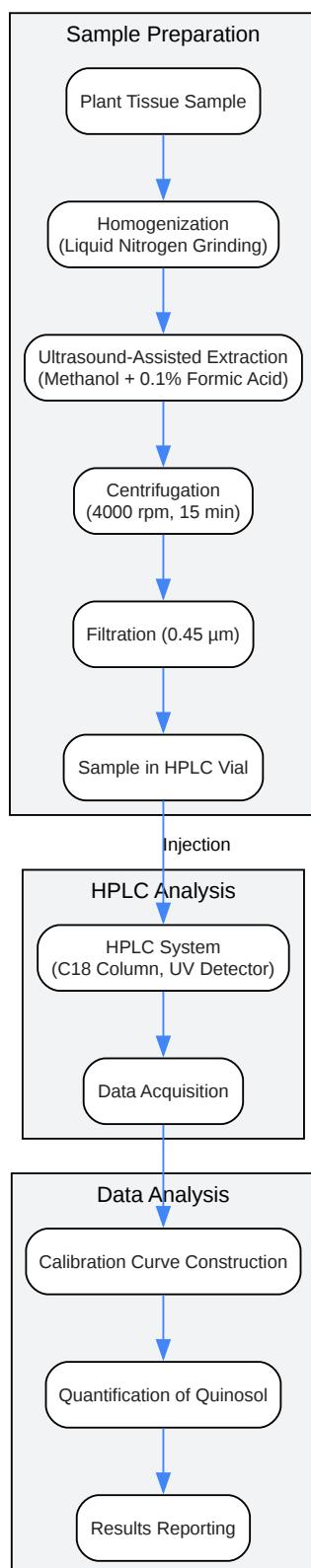
## Sample Analysis Results

The following table presents example data for the quantification of **Quinosol** in different plant tissues.

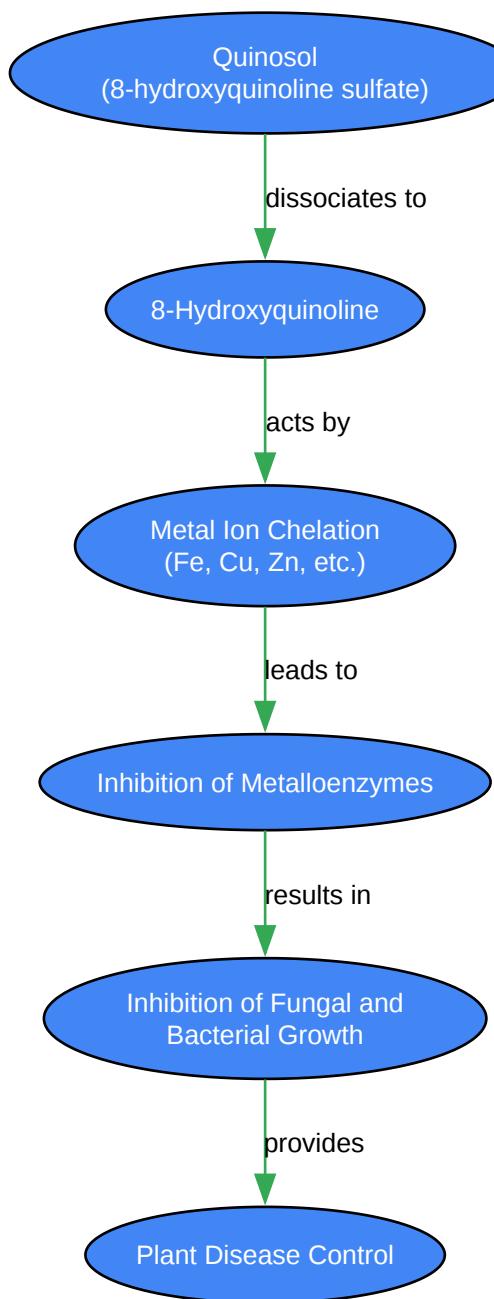
Table 3: **Quinosol** Concentration in Plant Tissues

Plant Tissue	Quinosol Concentration ( $\mu\text{g}/\text{g}$ fresh weight)	Standard Deviation (SD)
Leaf	15.2	$\pm 1.3$
Stem	8.7	$\pm 0.9$
Root	25.4	$\pm 2.1$
Fruit	2.1	$\pm 0.3$

## Visualizations

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Caption: Experimental workflow for HPLC-based detection of **Quinosol**.



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Caption: Mode of action of **Quinosol** in plant protection.

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